molecular formula C12H18O2S B14507885 Hexan-2-YL benzenesulfinate CAS No. 62750-38-3

Hexan-2-YL benzenesulfinate

Cat. No.: B14507885
CAS No.: 62750-38-3
M. Wt: 226.34 g/mol
InChI Key: XXIRGERSIHQORQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexan-2-YL benzenesulfinate can be synthesized through the esterification of benzenesulfinic acid with hexan-2-ol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Hexan-2-YL benzenesulfinate undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid ester group can be oxidized to a sulfonic acid ester using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed:

    Oxidation: Hexan-2-YL benzenesulfonate.

    Reduction: Hexan-2-YL benzene sulfide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Hexan-2-YL benzenesulfinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfinic acid esters.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic properties.

    Industry: this compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of hexan-2-YL benzenesulfinate involves its reactivity with nucleophiles and electrophiles. The sulfinic acid ester group can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These reactions are facilitated by the electron-donating or electron-withdrawing effects of substituents on the benzene ring, which influence the compound’s reactivity.

Comparison with Similar Compounds

Hexan-2-YL benzenesulfinate can be compared with other sulfinic acid esters and benzene derivatives:

    Similar Compounds: Benzenesulfinic acid, methyl benzenesulfinate, ethyl benzenesulfinate.

    Uniqueness: The presence of the hexyl chain in this compound imparts unique physical and chemical properties, such as increased hydrophobicity and altered reactivity compared to shorter-chain analogs.

Properties

CAS No.

62750-38-3

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

hexan-2-yl benzenesulfinate

InChI

InChI=1S/C12H18O2S/c1-3-4-8-11(2)14-15(13)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3

InChI Key

XXIRGERSIHQORQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)OS(=O)C1=CC=CC=C1

Origin of Product

United States

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